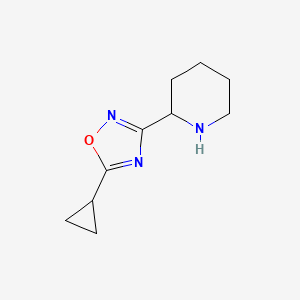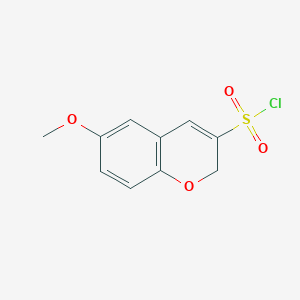![molecular formula C11H21NO B13163843 2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B13163843.png)
2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethyl)-6,6-dimethylbicyclo[311]heptan-2-ol is a bicyclic compound with a unique structure that includes a bicyclo[311]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.1.1]heptane core.
Functionalization: Introduction of the aminoethyl group and hydroxyl group at the appropriate positions.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, often using catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.
Purification Steps: Techniques such as distillation, crystallization, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the amino group to form secondary or tertiary amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, and specific catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amines.
Applications De Recherche Scientifique
2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors on cell surfaces.
Modulate Enzyme Activity: Affect the activity of enzymes involved in various biochemical pathways.
Alter Cellular Processes: Influence cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]heptan-3-ol: A related compound with a similar bicyclic structure.
6,6-Dimethyl-2-methylene-bicyclo[3.1.1]heptane: Another bicyclic compound with different functional groups.
Uniqueness
2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
2-(2-aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol |
InChI |
InChI=1S/C11H21NO/c1-10(2)8-3-4-11(13,5-6-12)9(10)7-8/h8-9,13H,3-7,12H2,1-2H3 |
Clé InChI |
KZAAQOKUDYPHIA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C1C2)(CCN)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13163761.png)

![[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13163777.png)
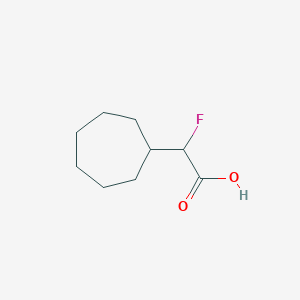
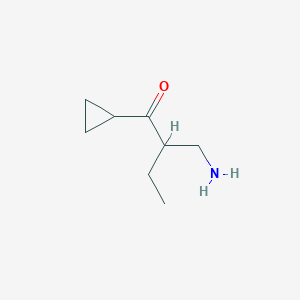

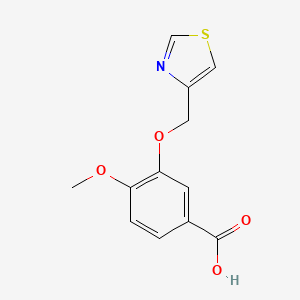
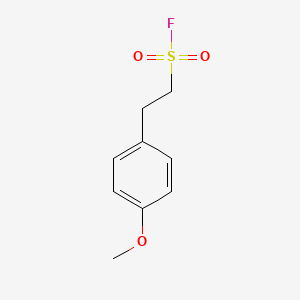
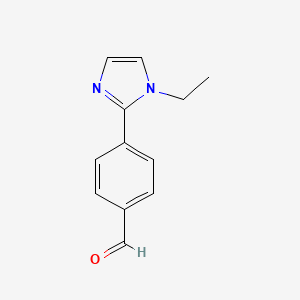
![({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene](/img/structure/B13163814.png)
